molecular formula C60H66N6O11 B607510 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB CAS No. 2055042-69-6

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

カタログ番号: B607510
CAS番号: 2055042-69-6
分子量: 1047.22
InChIキー: SGPBGTLVZPOASW-XKMSCPINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group. The compound also includes a para-aminobenzoic acid (PAB) moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves the following steps:

    Fmoc Protection: The amino group of the first alanine residue is protected with the Fmoc group.

    PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.

    Peptide Coupling: The second alanine and asparagine residues are sequentially coupled to the growing peptide chain using standard peptide coupling reagents such as HBTU or DIC.

    Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions.

    PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are often employed to ensure high yield and purity.

化学反応の分析

Deprotection Reactions

The compound contains two protective groups essential for selective reactivity during synthesis and conjugation:

Fmoc (9-Fluorenylmethoxycarbonyl) Removal

  • Reaction Conditions : 20–30% piperidine in DMF or dichloromethane (DCM) .
  • Mechanism : Base-mediated β-elimination cleaves the Fmoc group, exposing the primary amine for subsequent conjugation.
ParameterValueSource
ReagentPiperidine (20–30% in DMF)
Reaction Time5–30 minutes
TemperatureRoom temperature

Trt (Trityl) Group Removal

  • Reaction Conditions : 1–3% trifluoroacetic acid (TFA) in DCM .
  • Mechanism : Acidolysis removes the Trt group from asparagine, preventing side reactions during peptide elongation .

Conjugation Reactions

The p-nitrophenyl (PNP) carbonate group enables covalent attachment to antibodies or other biomolecules:

Amine Conjugation via PNP Carbonate

  • Reaction : The PNP group reacts with primary amines (e.g., lysine residues) to form stable carbamate linkages .
  • Key Features :
    • High reactivity under mild pH (7–9) .
    • PNP acts as a leaving group, facilitating efficient coupling .
ParameterValueSource
Optimal pH8.5–9.0
Reaction Efficiency>90% (confirmed by HPLC)
SolventAqueous buffer (e.g., PBS)

Cleavage Reactions

The linker is designed for controlled drug release in target tissues:

Enzymatic Cleavage

  • Enzyme : Cathepsin B (lysosomal protease) .
  • Site : Cleaves the Ala-Ala-Asn sequence, releasing the drug payload .
ParameterValueSource
Cleavage Rate80–95% within 24 hours (pH 5.0)
SpecificityTumor microenvironment

Acid-Catalyzed Hydrolysis

  • Conditions : pH < 5.0 (simulated lysosomal environment).
  • Outcome : Accelerates linker degradation, enhancing drug release.

pH-Dependent Stability

pHStability (Half-Life)Source
7.4>72 hours
5.0<24 hours

Storage Conditions

  • Temperature : -20°C (prevents hydrolysis of PNP group) .
  • Solubility : Enhanced by PEG3 spacer (>50 mg/mL in DMSO) .

Structural and Functional Insights

ComponentRole in Chemical ReactionsSource
PEG3 SpacerEnhances aqueous solubility
Ala-Ala-Asn SequenceProtease-specific cleavage site
PAB GroupStabilizes linker-drug bond

The chemical behavior of this compound underscores its utility in precision therapeutics. By integrating controlled deprotection, efficient conjugation, and enzyme-responsive cleavage, this linker bridges the gap between antibody targeting and cytotoxic payload delivery, minimizing off-target effects .

科学的研究の応用

Scientific Research Applications

  • Antibody-Drug Conjugates (ADCs) :
    • Role : Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is integral in developing ADCs that target cancer cells specifically, thereby reducing damage to healthy tissues .
    • Case Study : A study demonstrated the effectiveness of ADCs utilizing this linker in targeting various cancer types, showcasing improved therapeutic efficacy compared to conventional therapies.
  • Drug Delivery Systems :
    • Functionality : The compound facilitates the targeted delivery of therapeutic agents, enhancing their bioavailability and reducing systemic toxicity .
    • Research Findings : Investigations into its stability under physiological conditions have shown promising results for its use in clinical settings .
  • Bioconjugation Technologies :
    • Application : Used as a model compound for studying linker technologies in bioconjugation processes, allowing researchers to explore new methods for drug development and delivery .
    • Experimental Results : Various studies have highlighted its versatility in coupling with different cytotoxic agents to form effective therapeutic compounds.
  • Peptide Synthesis :
    • Utility : Serves as a building block in peptide synthesis, enabling the production of complex peptide structures for research purposes.
    • Synthesis Methodology : The synthesis typically involves Fmoc protection, PEG attachment, peptide coupling, and subsequent deprotection steps to yield active peptides.

作用機序

The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and bioavailability, while the peptide sequence can target specific biological pathways. The PAB moiety may act as a linker or spacer in conjugation reactions.

類似化合物との比較

Similar Compounds

    Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB moiety.

    Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB moieties.

    Fmoc-PEG3-Ala-Ala: Lacks the Asn, Trt, and PAB moieties.

Uniqueness

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of a PEG linker, a protected peptide sequence, and a PAB moiety, making it versatile for various applications in research and industry.

生物活性

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a specialized peptide compound that plays a significant role in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, synthesis, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C67H69N7O15
  • Molecular Weight : 1212.3 g/mol
  • CAS Number : 2055042-82-3
  • Purity : Typically around 96%
  • Functional Groups : Fmoc-protected amine and PAB (p-aminobenzyl) group.

The compound features a PEG (polyethylene glycol) spacer that enhances its solubility in aqueous environments, making it suitable for biological applications, particularly in drug delivery systems.

Biological Activity

This compound exhibits several key biological activities:

  • Antibody-Drug Conjugation :
    • It serves as a cleavable linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The peptide sequence allows for selective cleavage under specific conditions, releasing the drug at the target site .
  • Targeted Drug Delivery :
    • The inclusion of the PEG spacer improves the pharmacokinetics of the conjugate by increasing its solubility and stability in circulation. This results in enhanced targeting efficiency and reduced off-target effects .
  • Peptide Prodrug Systems :
    • The compound can also be integrated into prodrug systems where it aids in the selective activation of drugs in target tissues, thus optimizing therapeutic outcomes while minimizing systemic toxicity .

Synthesis and Modification

This compound is synthesized using Solid-Phase Peptide Synthesis (SPPS), which allows for precise control over the peptide sequence and modifications:

  • Protecting Group Management : The Trt group protects the asparagine residue during synthesis, ensuring that it remains intact until the final stages where it can be selectively deprotected to facilitate further conjugation or activation .

Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

StudyFindings
Demonstrated that ADCs using this linker showed improved specificity and efficacy in targeting cancer cells compared to conventional methods.
Reported on the stability of the linker under physiological conditions, emphasizing its suitability for clinical applications.
Explored its role in enhancing drug solubility and bioavailability, leading to better therapeutic outcomes in preclinical models.

Case Studies

  • Case Study on ADC Development :
    • A study involving a novel ADC utilizing this compound demonstrated significant tumor regression in xenograft models. The study highlighted how the cleavable nature of the linker allowed for controlled drug release upon internalization by target cells .
  • Prodrug Activation Study :
    • Another investigation focused on a prodrug system that incorporated this peptide linker, showing that selective cleavage at tumor sites led to enhanced local drug concentrations with minimal systemic exposure, thus reducing side effects .

特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBGTLVZPOASW-XKMSCPINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。